N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide
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Description
Dioxins and furans are members of the polychlorinated dibenzo-p-dioxin (PCDD) and dibenzofuran (PCDF) families . They are known as critical persistent organic pollutants and are unintentionally produced during the manufacturing of chemicals, mainly pesticides and chlorinated compounds .
Synthesis Analysis
These compounds are unintentionally produced during various combustion processes . Major emission sources include waste incinerators, metal production industries, chemical synthesis processes, automobiles, and uncontrolled combustion of waste, wood, coal, peat, etc .Molecular Structure Analysis
Both dioxins and furans are structurally related hydrocarbons . They exhibit properties such as being poorly soluble in water, lipophilic, non-polar, and an increase in structure stability with the degree of chlorine substitution in their parent molecule .Chemical Reactions Analysis
The chemical reactions involving dioxins and furans are complex and depend on many factors, including the specific compounds involved, the conditions under which the reactions occur, and the presence of other chemicals .Physical and Chemical Properties Analysis
Dioxins and furans exhibit properties such as being poorly soluble in water, lipophilic, non-polar, and an increase in structure stability with the degree of chlorine substitution in their parent molecule .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-21(17-6-3-9-27-17)24-19-14-4-1-2-5-15(14)30-20(19)22(26)23-13-7-8-16-18(12-13)29-11-10-28-16/h1-9,12H,10-11H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEJUMBITBWAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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